molecular formula C9H11NO B8803193 4-(Pyridin-4-yl)butan-2-one CAS No. 35250-71-6

4-(Pyridin-4-yl)butan-2-one

Cat. No.: B8803193
CAS No.: 35250-71-6
M. Wt: 149.19 g/mol
InChI Key: FTFBFLRZEAZBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-4-yl)butan-2-one is a ketone derivative featuring a pyridine ring substituted at the fourth carbon of butan-2-one. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The compound is synthesized via iron-catalyzed C–H activation, where 4-butylpyridine undergoes hydroxylation, amination, or methylation using (R,R)-Fe(CF₃PDP)(MeCN)₂(SbF₆)₂ and acetic acid . This method highlights its role as an intermediate in organic synthesis, particularly in pharmaceutical research, where pyridine-containing structures are often leveraged for their bioactivity and binding properties.

Properties

CAS No.

35250-71-6

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-pyridin-4-ylbutan-2-one

InChI

InChI=1S/C9H11NO/c1-8(11)2-3-9-4-6-10-7-5-9/h4-7H,2-3H2,1H3

InChI Key

FTFBFLRZEAZBAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(Pyridin-4-yl)butan-2-one with analogs differing in substituents, synthesis routes, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Activities Applications References
This compound Pyridin-4-yl C₉H₁₁NO 149.19 Fe-catalyzed C–H activation Intermediate in organic synthesis Pharmaceutical research
4-(Phenylsulfanyl)butan-2-one Phenylsulfanyl C₁₀H₁₀OS 178.25 Isolated from Cladiella australis coral Non-competitive tyrosinase inhibition, low cytotoxicity Cosmetic skin whitening
4-(4-Hydroxyphenyl)butan-2-one 4-Hydroxyphenyl C₁₀H₁₂O₂ 164.20 Not specified Fragrance component Perfumes (regulated by IFRA)
4-(4-Methoxyphenyl)butan-2-one 4-Methoxyphenyl C₁₁H₁₄O₂ 178.23 AuPd-catalyzed dehydrogenation/aldol condensation Hydrogenation intermediate Organic synthesis
4-(4-Fluorophenyl)butan-2-one 4-Fluorophenyl C₁₀H₁₁FO 166.19 Not specified Acetylcholinesterase/tyrosinase inhibition Agrochemicals, dyes
4-Phenyl-2-butanone Phenyl C₁₀H₁₂O 148.20 Not specified Laboratory reagent Lab chemical (e.g., solvents)
4-(2-Nitrophenyl)butan-2-one 2-Nitrophenyl C₁₀H₁₁NO₃ 193.20 Not specified Synthetic intermediate Organic synthesis
4-[4-(Trifluoromethyl)phenyl]butan-2-one 4-Trifluoromethylphenyl C₁₁H₁₁F₃O 216.20 Not specified High purity (95%) Lab chemical (Apollo Scientific)

Key Observations:

Structural and Electronic Effects: Pyridine vs. This may influence solubility and bioavailability in pharmaceutical contexts. Sulfur-Containing Derivatives: The phenylsulfanyl group in confers tyrosinase inhibition (IC₅₀ < arbutin), likely due to sulfur’s nucleophilic properties disrupting melanogenesis.

Synthesis Methods :

  • The target compound employs Fe-catalyzed C–H activation , a modern technique for selective functionalization, contrasting with traditional methods like aldol condensation (e.g., ) or isolation from natural sources (e.g., ).

Biological and Industrial Applications: Cosmetic Use: 4-(Phenylsulfanyl)butan-2-one and 4-(4-Fluorophenyl)butan-2-one show promise in skin whitening and enzyme inhibition, outperforming arbutin in efficacy. Regulatory Compliance: 4-(4-Hydroxyphenyl)butan-2-one is regulated by IFRA for safe use in fragrances , emphasizing the need for safety assessments in consumer products. Catalytic Applications: 4-(4-Methoxyphenyl)butan-2-one is synthesized via a AuPd nanoalloy catalyst, demonstrating the utility of bimetallic systems in tandem reactions .

Contradictions and Gaps: While multiple analogs inhibit tyrosinase, mechanisms vary (e.g., non-competitive inhibition in vs. uncharacterized pathways in ).

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